phlorisovalerophenone
Overview
Description
3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C11H14O4. . This compound is characterized by the presence of a butanone group attached to a phenyl ring substituted with three hydroxyl groups at positions 2, 4, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of a phenolic compound with a butanone derivative under specific conditions. For example, the reaction of 2,4,6-trihydroxyacetophenone with isovaleryl chloride in the presence of a base such as pyridine can yield the desired product .
Industrial Production Methods
Industrial production of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. For instance, it binds to the human CD4+ receptor and inhibits HIV infection by preventing the transcription of viral genes . Additionally, it inhibits the growth of oral pathogens by interfering with fatty acid synthesis .
Comparison with Similar Compounds
3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:
2,4,6-Trihydroxyisovalerophenone: Similar structure but different substitution pattern.
Phloroglucinol derivatives: Compounds with similar phenolic structures but varying side chains.
The uniqueness of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one lies in its specific substitution pattern and its ability to inhibit viral gene transcription and fatty acid synthesis, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-6(2)3-8(13)11-9(14)4-7(12)5-10(11)15/h4-6,12,14-15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWHZGJGWMIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331570 | |
Record name | phlorisovalerophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26103-97-9 | |
Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26103-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | phlorisovalerophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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